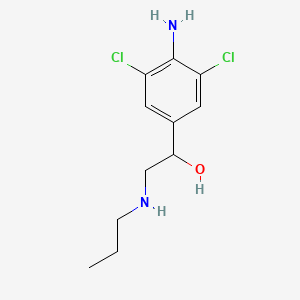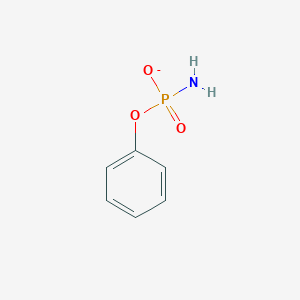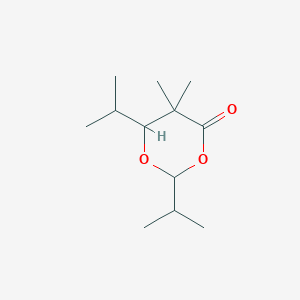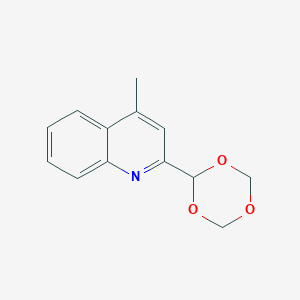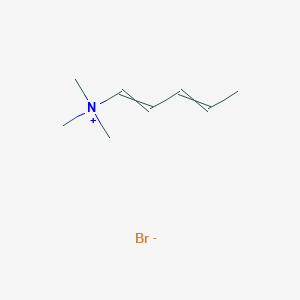
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide is a chemical compound known for its unique structure and properties. It is a quaternary ammonium compound, which means it contains a positively charged nitrogen atom bonded to four organic groups. This compound is often used in various chemical reactions and has applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide typically involves the reaction of penta-1,3-diene with trimethylamine in the presence of a brominating agent. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: A polar solvent such as ethanol or methanol.
Catalyst: A brominating agent like hydrogen bromide or bromine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale production, focusing on cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The bromide ion can be substituted with other nucleophiles like chloride or iodide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Sodium chloride or sodium iodide in an aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding aldehydes or ketones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of N,N,N-Trimethylpenta-1,3-dien-1-aminium chloride or iodide.
Aplicaciones Científicas De Investigación
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mecanismo De Acción
The mechanism of action of N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide involves its interaction with molecular targets such as enzymes and cell membranes. The positively charged nitrogen atom allows it to bind to negatively charged sites on proteins and other biomolecules, affecting their function and activity. This interaction can lead to changes in cellular processes and biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cetyltrimethylammonium bromide: A quaternary ammonium compound used as a surfactant and antiseptic.
Decyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Uniqueness
N,N,N-Trimethylpenta-1,3-dien-1-aminium bromide is unique due to its specific structure, which includes a penta-1,3-diene moiety. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propiedades
Número CAS |
36697-62-8 |
|---|---|
Fórmula molecular |
C8H16BrN |
Peso molecular |
206.12 g/mol |
Nombre IUPAC |
trimethyl(penta-1,3-dienyl)azanium;bromide |
InChI |
InChI=1S/C8H16N.BrH/c1-5-6-7-8-9(2,3)4;/h5-8H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
UHXYCXVQQQPXKJ-UHFFFAOYSA-M |
SMILES canónico |
CC=CC=C[N+](C)(C)C.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



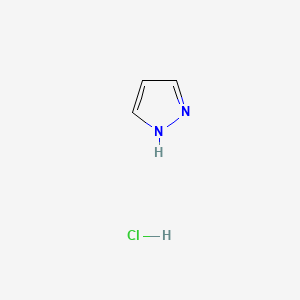
![Benzoic acid, 2-[[4-[bis(2-chloropropyl)amino]-2-methylphenyl]azo]-](/img/structure/B14669673.png)
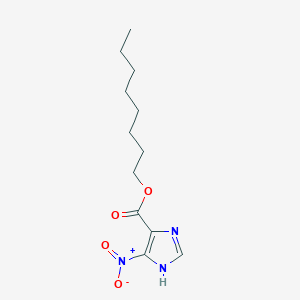


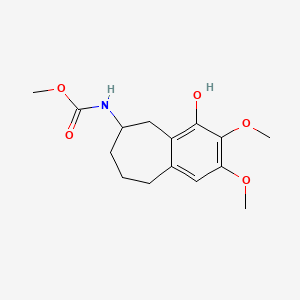
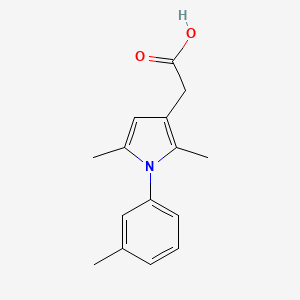
![Ethanamine, 2,2'-[methylenebis(oxy)]bis[N,N-dimethyl-](/img/structure/B14669686.png)
